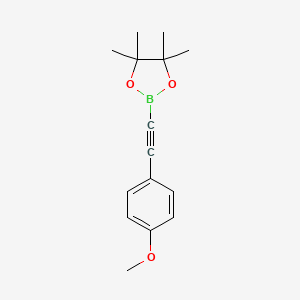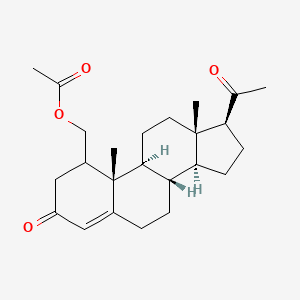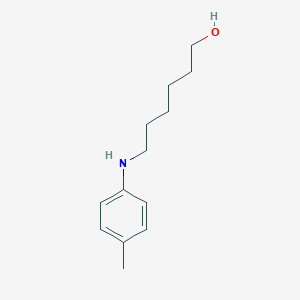
6-(p-Tolylamino)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(p-Tolylamino)hexan-1-ol is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of a hexanol chain substituted with a p-tolylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(p-Tolylamino)hexan-1-ol can be synthesized through the amination of 1,6-hexanediol with p-toluidine. The reaction typically involves the use of a catalyst such as CuNiAlOx and a base like NaOH. The reaction is carried out in a solvent such as mesitylene at elevated temperatures (around 180°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(p-Tolylamino)hexan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with a polyoxometalate catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents or acylating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
6-(p-Tolylamino)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(p-Tolylamino)hexan-1-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexan-1-ol: A primary alcohol with a six-carbon chain.
p-Toluidine: An aromatic amine with a methyl group on the benzene ring.
Uniqueness
6-(p-Tolylamino)hexan-1-ol is unique due to the combination of a hexanol chain and a p-tolylamino group. This structure imparts specific chemical and physical properties that make it suitable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
6-(4-methylanilino)hexan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-12-6-8-13(9-7-12)14-10-4-2-3-5-11-15/h6-9,14-15H,2-5,10-11H2,1H3 |
InChI Key |
UAGLQNVHJPBITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


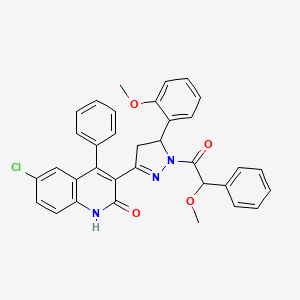
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
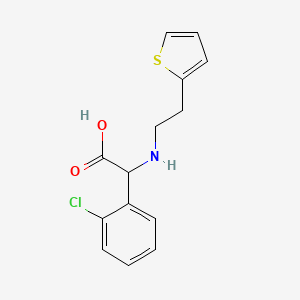
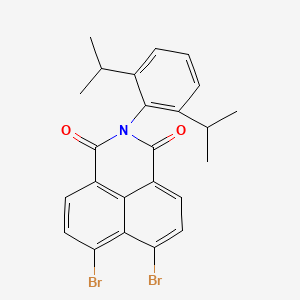
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)
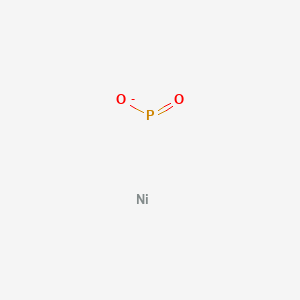

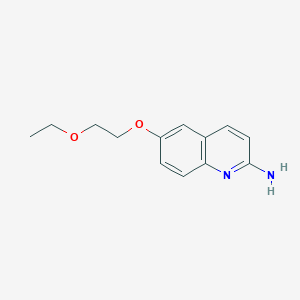
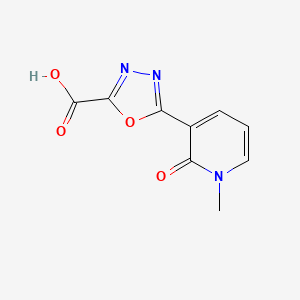

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)
